(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are commonly used under mild conditions.
Major Products
Scientific Research Applications
(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in terms of stability and functional group compatibility, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H9BF4O3 |
---|---|
Molecular Weight |
251.97 g/mol |
IUPAC Name |
[3-ethoxy-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-7-4-5(9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 |
InChI Key |
MBEMYGFBYDVWQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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